Cas no 2227894-41-7 (rac-(1R,2S)-2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a fused pyrrolopyridine scaffold. This compound is of interest in medicinal chemistry due to its rigid, three-dimensional structure, which enhances binding selectivity and metabolic stability. The stereospecific configuration at the cyclopropane ring and the presence of the electron-rich pyrrolopyridine moiety contribute to its potential as a versatile intermediate in the synthesis of biologically active molecules. Its unique structural attributes make it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or CNS-targeting agents. High purity and well-defined stereochemistry ensure reproducibility in research and pharmaceutical applications.
rac-(1R,2S)-2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropan-1-amine structure
2227894-41-7 structure
Product Name:rac-(1R,2S)-2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropan-1-amine
CAS No:2227894-41-7
MF:C11H13N3
MW:187.241021871567
CID:6050826
PubChem ID:165974047
Update Time:2025-06-08

rac-(1R,2S)-2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropan-1-amine
    • 2227894-41-7
    • rac-(1R,2S)-2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropan-1-amine
    • EN300-1760710
    • Inchi: 1S/C11H13N3/c1-14-6-9(8-5-10(8)12)7-3-2-4-13-11(7)14/h2-4,6,8,10H,5,12H2,1H3/t8-,10+/m0/s1
    • InChI Key: QLXIGPQTVMYBFV-WCBMZHEXSA-N
    • SMILES: N[C@@H]1C[C@H]1C1=CN(C)C2C1=CC=CN=2

Computed Properties

  • Exact Mass: 187.110947427g/mol
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.8Ų

rac-(1R,2S)-2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,2S)-2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropan-1-amine

Professional Introduction to rac-(1R,2S)-2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropan-1-amine (CAS No. 2227894-41-7)

rac-(1R,2S)-2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropan-1-amine, identified by its CAS number 2227894-41-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fused pyrrole and pyridine ring system, which is a common motif in biologically active agents. The presence of a cyclopropane moiety in its structure introduces unique steric and electronic properties, making it a promising candidate for further exploration in drug discovery.

The< strong>1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl substituent is particularly noteworthy, as it contributes to the compound's overall pharmacophore. This moiety has been extensively studied for its potential interactions with biological targets, including enzymes and receptors. The cyclopropane ring, known for its rigid three-membered structure, can influence the conformational flexibility of the molecule, which is often critical for binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with unique structural features. The< strong>cyclopropan-1-amine component of this compound suggests potential applications in modulating biological pathways that involve amine-based interactions. For instance, it may interact with neurotransmitter receptors or metabolic enzymes, offering a basis for the development of drugs targeting neurological or metabolic disorders.

One of the most compelling aspects of< strong>rac-(1R,2S)-2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropan-1-amine is its stereochemical complexity. The racemic mixture contains both (1R,2S) and (1S,2R) enantiomers, which can exhibit different biological activities. This stereochemical diversity presents an opportunity to explore chiral discrimination in drug design, where one enantiomer may be pharmacologically active while the other is inactive or even harmful. Advanced techniques such as chiral chromatography and X-ray crystallography are being employed to elucidate the three-dimensional structures of these enantiomers and understand their interactions with biological targets.

The< strong>1-methyl-1H-pyrrolo[2,3-b]pyridin scaffold is particularly interesting because it combines the properties of both pyrrole and pyridine rings. Pyrrole derivatives are well-known for their role as bioisosteres in drug design due to their ability to mimic other heterocyclic systems while introducing novel electronic and steric effects. Pyridine rings, on the other hand, are frequently found in pharmaceuticals due to their ability to form hydrogen bonds and participate in metal coordination. The fusion of these two rings in this compound creates a unique chemical entity with potential applications across multiple therapeutic areas.

Recent studies have highlighted the importance of< strong>cyclopropane-containing molecules in medicinal chemistry. The rigidity of the cyclopropane ring can enhance binding affinity by restricting conformational flexibility at key binding sites. Additionally, cyclopropane derivatives have shown promise in modulating enzyme activity and receptor binding. For example, certain cyclopropane-containing ligands have been found to inhibit enzymes involved in inflammation and cancer progression. The incorporation of a cyclopropane group into the< strong>rac-(1R,2S)-2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropan-1-amine structure may therefore contribute to its potential therapeutic efficacy.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit properties relevant to several diseases. For instance, the< strong>1-methyl-1H-pyrrolo[2,3-b]pyridin moiety could interact with targets involved in neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease. The cyclopropane ring might also contribute to its ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders.

In conclusion,< strong>rac-(1R,2S)-2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropan-1amine (CAS No. 2227894-41-7) represents a fascinating example of how structural complexity can lead to novel pharmacological activity. Its unique combination of heterocyclic rings and functional groups makes it a valuable scaffold for further exploration in drug discovery. As research continues to uncover new biological targets and mechanisms of action, compounds like this one hold promise for addressing some of the most challenging diseases faced by modern medicine.

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